2-Propenoic acid, ethyl ester, polymer with ethene

Catalog No.
S616070
CAS No.
9010-86-0
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenoic acid, ethyl ester, polymer with ethene

CAS Number

9010-86-0

Product Name

2-Propenoic acid, ethyl ester, polymer with ethene

IUPAC Name

ethene;ethyl prop-2-enoate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C5H8O2.C2H4/c1-3-5(6)7-4-2;1-2/h3H,1,4H2,2H3;1-2H2

InChI Key

CGPRUXZTHGTMKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C.C=C

Synonyms

acrylic acid ethyl ester-ethylene polymer, poly(ethylene-ethyl acrylate), poly-EEA

Canonical SMILES

CCOC(=O)C=C.C=C

Background and Synthesis:

2-Propenoic acid, ethyl ester, polymer with ethene, also known as acrylic acid-ethylene copolymer or ethylene acrylic acid copolymer (EAA), is a versatile polymer formed by the polymerization of two monomers: 2-propenoic acid (acrylic acid) and ethene (ethylene). The specific ratio of these monomers determines the final properties of the copolymer [].

EAA can be synthesized through various techniques, including free radical polymerization, emulsion polymerization, and solution polymerization. Each method offers different advantages and disadvantages in terms of control over the polymer architecture, final properties, and processing conditions.

Applications in Material Science:

EAA finds numerous applications in material science due to its unique combination of properties. It exhibits good adhesion, flexibility, toughness, and resistance to chemicals and oils. These features make it a valuable component in various materials, including:

  • Coatings and adhesives: EAA is widely used in coatings for paints, varnishes, and adhesives. Its good adhesion properties allow it to bond well to various substrates, while its flexibility and chemical resistance make it suitable for harsh environments.
  • Packaging materials: EAA can be used as a modifier in films and other packaging materials. It enhances the strength, flexibility, and barrier properties of these materials, making them suitable for food and other sensitive products.
  • Textile modification: EAA can be applied to textiles to improve their properties like wrinkle resistance, water repellency, and dyeability.

Biomedical Applications:

EAA is also being explored for potential applications in the biomedical field. Its biocompatible nature and ability to be modified with various functional groups make it a promising candidate for:

  • Drug delivery systems: EAA can be used to develop controlled drug delivery systems by encapsulating drugs within its structure. The release of the drug can be controlled by factors like the surrounding environment and the polymer's degradation rate.
  • Tissue engineering: EAA can be used as a scaffold material for tissue engineering applications. Its biocompatibility and ability to support cell growth make it suitable for regenerating various tissues [].

Research and Development:

Ongoing research focuses on developing new functionalities and applications for EAA. This includes exploring:

  • Modification of the polymer structure: Researchers are investigating ways to modify the chemical structure of EAA to tailor its properties for specific applications. This can involve introducing different functional groups or changing the monomer ratio in the copolymer.
  • Composite materials: EAA is being combined with other materials like nanoparticles or nanofibers to create novel composite materials with enhanced properties for various applications [].
  • Origin: Produced through polymerization, a process where multiple molecules (monomers) combine to form a larger molecule (polymer) []. In this case, the monomers are acrylic acid ethyl ester (CH2=CH-COOEt) and ethene (CH2=CH2) [].
  • Significance: Acrylic acid-ethylene copolymers are crucial in various scientific research fields. They offer valuable properties like adhesion, flexibility, and resistance to chemicals and water []. This makes them suitable for applications in drug delivery systems, coatings for biomedical devices, and separation membranes for biomolecule purification.

Molecular Structure Analysis

  • Key features: The polymer chain consists of alternating segments of acrylic acid ethyl ester and ethene units []. This structure gives it both hydrophilic (water-loving) and hydrophobic (water-repelling) regions, influencing its interactions with other molecules.
  • Notable aspects: The ratio of acrylic acid ethyl ester to ethene units can be varied to tailor the copolymer's properties for specific research needs []. This allows scientists to fine-tune characteristics like permeability, mechanical strength, and surface properties.

Chemical Reactions Analysis

  • Synthesis: Acrylic acid-ethylene copolymers are typically synthesized through free radical polymerization. This reaction involves initiating radicals that attack the double bonds of the monomers, causing them to link and form the polymer chain [].

In• + CH2=CH-X --> In-CH2-CH(X)• (X = COOEt or H)

  • Decomposition: At high temperatures, the polymer chain can undergo scission (breaking), leading to smaller molecules. This process, called thermal degradation, is undesirable as it reduces the material's properties [].

Physical And Chemical Properties Analysis

  • Due to the variable composition, specific data on melting point, boiling point, etc., can vary. However, acrylic acid-ethylene copolymers are generally:
    • Soluble in organic solvents like acetone and tetrahydrofuran.
    • Stable at moderate temperatures but may degrade above 200°C [].

Not applicable for copolymers like acrylic acid-ethylene copolymer as they don't have a specific biological function. Their mechanism of action in research depends on the intended application.

For instance, in drug delivery systems, the copolymer's properties might influence drug release rates or targeting mechanisms.

  • Acrylic acid-ethylene copolymers are generally considered safe for handling in research settings when following proper laboratory procedures.
  • However, the unreacted monomers (acrylic acid ethyl ester and ethene) can be flammable, irritating, or harmful if inhaled or absorbed through the skin.

Physical Description

Liquid

Other CAS

9010-86-0

General Manufacturing Information

2-Propenoic acid, ethyl ester, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Explore Compound Types